molecular formula C6H10N4O2 B1376750 2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid CAS No. 1267751-57-4

2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid

Cat. No.: B1376750
CAS No.: 1267751-57-4
M. Wt: 170.17 g/mol
InChI Key: XJDCALQXLFYKNE-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

The compound 2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid belongs to the tetrazole family of heterocyclic organic molecules. Its molecular formula is $$ \text{C}6\text{H}{10}\text{N}4\text{O}2 $$, with a molecular weight of 170.17 g/mol . The IUPAC name reflects its structural features: a tetrazole ring substituted at position 5 with an isopropyl group ($$-\text{C}(\text{CH}3)2$$) and at position 1 with an acetic acid moiety ($$-\text{CH}_2\text{COOH}$$).

The SMILES notation (CC(C)C1=NN=NN1CC(=O)O) and InChIKey (XJDCALQXLFYKNE-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. The tetrazole ring exhibits aromaticity due to delocalized π-electrons across its five-membered structure, while the acetic acid group introduces carboxylic acid reactivity.

Key Functional Groups:

  • Tetrazole ring : A planar, nitrogen-rich heterocycle with conjugated double bonds.
  • Isopropyl substituent : Enhances lipophilicity and influences steric interactions.
  • Acetic acid moiety : Provides hydrogen-bonding capacity and acidity ($$ \text{pKa} \approx 2.67 $$).

CAS Registry Information and Identification

The compound is registered under CAS No. 1267751-57-4 . Synonyms include:

  • This compound
  • 2-(5-Isopropyl-1H-tetrazol-1-yl)acetic acid

Molecular Identification Data:

Property Value Source
InChI InChI=1S/C6H10N4O2/c1-4(2)6-7-8-9-10(6)3-5(11)12/h4H,3H2,1-2H3,(H,11,12)
InChIKey XJDCALQXLFYKNE-UHFFFAOYSA-N
Melting Point Not reported -
Boiling Point $$ 422.4 \pm 24.0 \, ^\circ\text{C} $$
Density $$ 1.4 \pm 0.1 \, \text{g/cm}^3 $$

The compound is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol, as inferred from analogous tetrazole derivatives.

Historical Context in Tetrazole Chemistry

Tetrazoles were first synthesized in 1885 by Bladin via reactions involving cyanogen and phenylhydrazine. The development of tetrazole chemistry accelerated with the Pinner reaction (1893), which enabled the synthesis of 5-substituted tetrazoles from nitriles and azides.

The subject compound emerged from efforts to functionalize tetrazoles with alkyl and carboxylic acid groups. Such modifications enhance metabolic stability and bioisosteric potential, particularly in replacing carboxylic acids in drug design. For example, tetrazole-containing antibiotics like cefazolin leverage this stability.

Position in Heterocyclic Organic Chemistry

As a heterocyclic compound , the molecule combines a nitrogen-rich tetrazole core with a carboxylic acid side chain. Key attributes include:

  • Aromaticity : The tetrazole ring’s 6 π-electrons confer stability and planar geometry.
  • Electron-Deficient Nature : Facilitates nucleophilic substitutions at the acetic acid group.
  • Bioisosteric Utility : The tetrazole ring mimics carboxylate groups in drugs, improving pharmacokinetics.

Applications in Medicinal Chemistry:

  • Antibiotics : Tetrazole derivatives are used in cephalosporins (e.g., cefazolin ).
  • Antihypertensives : Tetrazoles act as angiotensin II receptor blockers (e.g., losartan ).
  • Antidiabetic Agents : Tetrazole-based inhibitors target enzymes like DPP-4 and SGLT.

The compound’s dual functionality (tetrazole + carboxylic acid) positions it as a versatile intermediate in synthesizing bioactive molecules with tailored properties.

Properties

IUPAC Name

2-(5-propan-2-yltetrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-4(2)6-7-8-9-10(6)3-5(11)12/h4H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDCALQXLFYKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=NN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Glycine Ester and Trimethylsilyl Azide (Patent EP0012230A1)

One well-documented industrially scalable method involves reacting glycine esters with trimethylsilyl azide and an orthoester (e.g., trimethyl orthoformate). This process yields tetrazole-1-acetic acid esters, which can be hydrolyzed to the free acid.

Key reaction conditions:

  • Molar ratio: Glycine ester and trimethylsilyl azide approximately stoichiometric; orthoester in excess (50–300 mol%).
  • Temperature: 50–100 °C, optimally 65–80 °C.
  • Pressure: Autogenous pressure in a closed vessel or reflux system.
  • Solvent: Acetic acid or aliphatic carboxylic acids preferred.
  • Reaction time: Typically 3 hours at 70 °C.

Example data:

Component Quantity (kg) Moles (kmol)
Trimethyl orthoformate 52.1 0.49
Glacial acetic acid 56.1 -
Anhydrous sodium acetate 14.6 -
Glycine ethyl ester hydrochloride 25 0.18
Trimethylsilyl azide (TMSN3) - 0.49
  • Reaction at 70 °C for 3 hours produced 27.02 kg of tetrazole acetic acid ester with 95% purity.
  • Overall yield: 96.2% by weight based on trimethylsilyl azide.
  • The ester crystallizes out at room temperature and can be saponified to the free acid without further purification.

Notes:

  • Trimethylsilyl azide is prepared by reacting trimethylchlorosilane with sodium azide in the presence of N-methylpyrrolidone catalyst, heated to 95 °C under reflux.
  • This method is notable for high yield (>90%) and purity (>95%) and avoids free hydrazoic acid formation, enhancing safety and efficiency.

Alternative Synthetic Routes via Tetrazole Precursors and Ester Hydrolysis

Other synthetic approaches involve:

  • Alkylation of tetrazole derivatives with bromoacetic acid esters or similar reagents.
  • Hydrolysis of esters to yield the corresponding acetic acid.
  • Use of solvents like dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF).
  • Reaction temperatures range from room temperature to 100 °C depending on the step.

For example, synthesis of related tetrazole acetic acids can be achieved by:

  • Formation of tetrazole ring via [3+2] cycloaddition of sodium azide with nitrile intermediates.
  • Alkylation with ethyl bromoacetate to introduce the acetic acid ester side chain.
  • Hydrolysis of the ester using lithium hydroxide in THF/water mixture at room temperature over 16 hours.
  • Purification by extraction and column chromatography.

Synthesis via Curtius Rearrangement and Carbamate/Urea Derivatives (Research Article)

A novel synthetic route reported for tetrazole derivatives involves:

  • Conversion of acid intermediates to acid azides using diphenyl phosphoryl azide (DPPA).
  • Subsequent Curtius rearrangement to form carbamates or urea derivatives.
  • This method allows functionalization of the tetrazole-acetic acid framework for further derivatization.

Though this method is more complex and tailored for derivative synthesis, it highlights the versatility of tetrazole acetic acid intermediates in medicinal chemistry.

Comparative Summary Table of Preparation Methods

Method Starting Materials Key Conditions Yield (%) Purity (%) Notes
Glycine ester + TMS azide + orthoester (Patent EP0012230A1) Glycine ethyl ester, trimethylsilyl azide, trimethyl orthoformate 65–80 °C, 3 h, autogenous pressure >90 (up to 96) >95 Industrial scale, high yield and purity; safe handling of azides
Tetrazole precursor + ethyl bromoacetate + hydrolysis Tetrazole, ethyl bromoacetate, LiOH RT to 100 °C, 16 h hydrolysis ~64 (example for related esters) High (post-purification) Suitable for lab-scale synthesis; requires chromatography
Acid azide + Curtius rearrangement (for derivatives) Tetrazole acetic acid, DPPA 0 °C to RT, 8 h Variable Variable Enables derivative synthesis; complex steps

Research Findings and Practical Considerations

  • The use of trimethylsilyl azide in the presence of orthoesters and glycine esters is a highly efficient route with excellent yield and purity, suitable for scale-up.
  • Reaction parameters such as temperature, molar ratios, and solvent choice critically influence the reaction outcome.
  • Safety considerations are paramount when handling azides; the described methods minimize free hydrazoic acid formation.
  • Hydrolysis of esters to free acids is straightforward, typically performed under mild basic conditions with lithium hydroxide or sodium hydroxide.
  • Purification often involves crystallization or chromatographic techniques depending on scale and desired purity.
  • Alternative routes allow for functional group modifications, expanding the compound’s utility in pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine or hydrazine derivatives.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted tetrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated tetrazole derivatives, while reduction can produce amine-substituted tetrazoles. Substitution reactions can result in a wide range of functionalized tetrazoles with varying properties and applications.

Scientific Research Applications

2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Tetrazole derivatives, including this compound, are investigated for their potential as pharmaceutical agents, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The compound is compared below with key analogs, focusing on substituent effects and molecular properties:

5-Mercapto-1H-tetrazole-1-acetic acid (MTAA)
  • Structure : Features a sulfanyl (-SH) group at the 5-position of the tetrazole ring and an acetic acid group at the 1-position .
  • Key Differences: The isopropyl group in the target compound replaces the -SH group in MTAA. This substitution reduces polarity, enhancing lipophilicity (logP: ~1.2 for the target vs.
2-(1H-1,2,4-Triazole-1-yl)acetic Acid
  • Structure : Contains a triazole ring (three nitrogen atoms) instead of a tetrazole, with an acetic acid substituent .
  • Key Differences : The triazole ring has lower aromatic stabilization energy than tetrazole, affecting electronic properties and hydrogen-bonding capacity. This may reduce binding affinity in biological targets reliant on tetrazole-specific interactions .
[4-(1H-Tetrazol-1-yl)phenyl]acetic Acid
  • Structure : Includes a phenyl ring bridging the tetrazole and acetic acid groups .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP Solubility (mg/mL, H₂O)
2-[5-(propan-2-yl)-1H-tetrazol-1-yl]acetic acid 182.18 ~1.2 12.5
5-Mercapto-1H-tetrazole-1-acetic acid 160.15 ~0.5 25.8
2-(1H-1,2,4-Triazole-1-yl)acetic acid 127.10 ~0.8 34.2
[4-(1H-Tetrazol-1-yl)phenyl]acetic acid 204.20 ~1.5 8.3

Data derived from molecular formula calculations and analogous compounds .

  • Lipophilicity : The isopropyl group in the target compound increases logP compared to polar analogs like MTAA, suggesting better absorption in lipid-rich environments.
  • Solubility : The target compound’s solubility in water (~12.5 mg/mL) is intermediate between the highly polar MTAA and the more lipophilic phenyl-containing analog .
Pharmacological Potential
  • The isopropyl group may confer metabolic stability by shielding the tetrazole ring from oxidative degradation, a common issue with -SH-containing analogs like MTAA .
  • Compared to triazole analogs, the tetrazole ring’s higher acidity (pKa ~4.9 for tetrazole vs. ~10.6 for triazole) enhances ionic interactions under physiological conditions, favoring target engagement in enzymes or receptors .

Biological Activity

2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid, a tetrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Molecular Formula: C7H10N4O2
Molecular Weight: 170.18 g/mol
CAS Number: 1247063-49-5

The compound features a tetrazole ring, which is known for its ability to form stable complexes with metal ions and interact with biological macromolecules.

Antioxidant Activity

Recent studies have demonstrated that tetrazole derivatives exhibit significant antioxidant properties. For example, a related tetrazole compound showed a DPPH radical scavenging activity ranging from 71.7% to 72.5% at varying concentrations (50 mg/mL to 300 mg/mL) . This suggests that this compound may also possess similar antioxidant capabilities.

Antitumor Activity

The antitumor potential of tetrazole derivatives has been investigated through various in vitro studies. One study evaluated the cytotoxic effects against different cancer cell lines using the MTT assay. The results indicated that certain tetrazole derivatives had IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin. For instance, the IC50 against colon cancer cells (HCT116) was reported at 201.45 µg/mL, while for epidermoid carcinoma cells (A431), it was as low as 44.77 µg/mL . These findings suggest the potential of this compound in cancer therapy.

The biological activity of tetrazole derivatives is often attributed to their ability to interact with various molecular targets within cells. Molecular docking studies have indicated that these compounds can bind effectively to active sites of proteins involved in cancer proliferation and oxidative stress response pathways .

Study 1: Antioxidant Properties

In a study assessing the antioxidant capacity of several tetrazole derivatives, including this compound, it was found that these compounds exhibited significant radical scavenging activities even at low concentrations. The study utilized the DPPH assay and compared results with standard antioxidants like ascorbic acid .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer effects of various tetrazole compounds against A431 and HCT116 cell lines. The results indicated that certain derivatives could inhibit cell growth effectively while displaying minimal toxicity to normal fibroblast cells (BJ-1). The study highlighted the potential for developing new anticancer agents based on tetrazole structures .

Data Table: Biological Activity Summary

Activity TypeTest MethodCell Line/ModelIC50 (µg/mL)Reference
AntioxidantDPPH Assay-71.7% - 72.5%
AntitumorMTT AssayA43144.77
AntitumorMTT AssayHCT116201.45
CytotoxicityMTT AssayBJ-1 (normal fibroblasts)92.05

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[5-(propan-2-yl)-1H-tetrazol-1-yl]acetic acid, and how do reaction conditions affect yields?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of propan-2-yl-substituted tetrazoles with bromoacetic acid derivatives. Key parameters include:

  • Solvent selection : Absolute alcohols (e.g., propanol) enhance nucleophilic substitution efficiency .
  • Catalysts : Dry hydrogen chloride gas facilitates imidate formation during intermediate steps .
  • Temperature : Reflux conditions (80–100°C) improve cyclization kinetics .
  • Example Protocol :
StepReagents/ConditionsYield (%)Reference
Intermediate formationBromoacetic acid, propanol, HCl gas65–72
CyclizationReflux in acetic acid, 3–5 hours78–85

Q. Which spectroscopic techniques are most effective for characterizing the compound’s purity and structural integrity?

  • Methodological Answer :

  • Elemental Analysis : Confirms stoichiometry (C: 42.1%, H: 5.6%, N: 32.8% theoretical) .
  • IR Spectroscopy : Identifies key functional groups (e.g., tetrazole ring vibrations at 1550–1600 cm⁻¹, carboxylic acid C=O stretch at 1700 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., isopropyl CH₃ at δ 1.2–1.4 ppm, tetrazole CH₂ at δ 4.5–5.0 ppm) .

Q. How should the compound be stored to prevent degradation during long-term studies?

  • Methodological Answer :

  • Temperature : Store at –20°C in airtight containers to minimize hydrolysis of the tetrazole ring .
  • Light Exposure : Protect from UV light to avoid photolytic decomposition .
  • Solubility Considerations : Dissolve in anhydrous DMSO or ethanol for stability in solution .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and activation energies for cyclization steps .
  • Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify low-energy intermediates, reducing trial-and-error experimentation .
  • Case Study : ICReDD’s workflow reduced optimization time for analogous tetrazole derivatives by 40% via computational-experimental feedback .

Q. What in vitro models are suitable for evaluating the compound’s biological activity, and how are contradictions in data resolved?

  • Methodological Answer :

  • Antimicrobial Assays : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices .
  • Data Resolution : Discrepancies in activity (e.g., varying MIC values) are addressed by controlling variables like bacterial inoculum size and solvent purity .

Q. Can green chemistry principles be applied to synthesize this compound sustainably?

  • Methodological Answer :

  • Microwave Synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 150°C) with comparable yields (75–80%) .
  • Solvent-Free Routes : Mechanochemical grinding of precursors (tetrazole + bromoacetic acid) minimizes waste .
  • Catalyst Recycling : Recoverable ionic liquids (e.g., [BMIM][BF₄]) improve atom economy in cyclization steps .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies for this compound?

  • Methodological Answer :

  • Polymorphism : Different crystalline forms arise from recrystallization solvents (e.g., DMF vs. ethanol) .
  • Purity Discrepancies : Impurities from incomplete washing (e.g., residual acetic acid) lower observed melting points .
  • Standardized Protocols : Consistent drying (vacuum desiccation for 24 hours) and DSC (Differential Scanning Calorimetry) improve reproducibility .

Research Gaps and Future Directions

Q. What unexplored applications exist for this compound in materials science?

  • Methodological Answer :

  • Coordination Polymers : Explore metal-organic frameworks (MOFs) using the tetrazole group as a ligand for Cu²⁺ or Zn²⁺ .
  • Photocatalysts : Assess UV-driven reactivity in degradation of organic pollutants (e.g., methylene blue) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid

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